molecular formula C11H11BrF3NO2 B8161480 3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide

3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide

Cat. No.: B8161480
M. Wt: 326.11 g/mol
InChI Key: MMLNZUWNOOUVKZ-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide is an organic compound that features a bromine atom, an isopropyl group, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide typically involves the following steps:

    Isopropylation: The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with isopropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Nucleophilic substitution: Products include substituted amines or thiols.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-isopropyl-4-(trifluoromethoxy)benzamide
  • 3-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide
  • 3-Bromo-N-isopropyl-5-(methoxy)benzamide

Uniqueness

3-Bromo-N-isopropyl-5-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications.

Properties

IUPAC Name

3-bromo-N-propan-2-yl-5-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-6(2)16-10(17)7-3-8(12)5-9(4-7)18-11(13,14)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLNZUWNOOUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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